Home > Products > Screening Compounds P118080 > Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate - 1798713-42-4

Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate

Catalog Number: EVT-1723017
CAS Number: 1798713-42-4
Molecular Formula: C6H6F2N2O3
Molecular Weight: 192.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate is a chemical compound belonging to the oxadiazole family, characterized by its unique difluoromethyl substituent. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Source

The compound can be synthesized through various chemical methods, which typically involve the reaction of difluoromethyl-containing precursors with acetates or other suitable reagents. The specific synthesis routes can vary based on desired yields and purity levels.

Classification

Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate is classified as an organic compound with the following characteristics:

  • Functional Group: Ester
  • Heterocyclic Compound: Contains an oxadiazole ring
  • Fluorinated Compound: Features a difluoromethyl group
Synthesis Analysis

Methods

The synthesis of methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate can be achieved through several methods:

  1. Cyclization Reactions: This method typically involves the reaction of hydrazines with carbonyl compounds to form the oxadiazole ring. For instance, difluoromethyl hydrazine can react with an appropriate carbonyl compound in the presence of an acid catalyst.
  2. Esterification: Following the formation of the oxadiazole ring, esterification can occur by reacting the resulting acid with methanol in the presence of an acid catalyst.

Technical Details

The reaction conditions often include:

  • Temperature: Reactions are typically conducted at elevated temperatures (e.g., reflux conditions).
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to facilitate esterification.
  • Solvents: Common solvents include ethanol or methanol for esterification steps.
Molecular Structure Analysis

Structure

The molecular structure of methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate can be represented as follows:

C7H6F2N2O3\text{C}_7\text{H}_6\text{F}_2\text{N}_2\text{O}_3

Data

Key structural data includes:

  • Molecular Weight: Approximately 188.14 g/mol
  • Functional Groups: Contains an oxadiazole ring and an ester functional group.
  • Bond Angles and Lengths: The precise bond angles and lengths would be determined through X-ray crystallography or computational modeling.
Chemical Reactions Analysis

Reactions

Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate can undergo various chemical reactions:

  1. Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  2. Reduction: The oxadiazole ring may be reduced under specific conditions, although this is less common.
  3. Substitution Reactions: The difluoromethyl group may participate in nucleophilic substitution reactions.

Technical Details

Common reagents for these reactions include:

  • Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
Mechanism of Action

Process

The mechanism of action for methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate is primarily linked to its interactions with biological targets:

  1. Antimicrobial Activity: The compound may disrupt microbial cell membranes leading to cell lysis.
  2. Anti-inflammatory Properties: It could inhibit pro-inflammatory cytokine production by modulating specific signaling pathways.

Data

Experimental studies are required to elucidate the precise pathways involved in its biological activity.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate exhibits several notable physical properties:

  • Appearance: Typically a colorless to pale yellow liquid or solid.
  • Melting Point: Specific melting point data would need to be experimentally determined.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Applications

Scientific Uses

Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate has potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new pharmaceuticals with antimicrobial or anti-inflammatory properties.
  2. Material Science: In the development of fluorinated polymers or coatings due to its unique structural features.
  3. Chemical Research: As a reagent in synthetic organic chemistry for constructing complex molecules.

The ongoing research into this compound may reveal further applications and enhance our understanding of its properties and mechanisms of action.

Introduction to Difluoromethyl-1,3,4-Oxadiazole Pharmacophores in Targeted Drug Design

Role of 1,3,4-Oxadiazole Scaffolds in Zinc-Dependent Enzyme Inhibition

The 1,3,4-oxadiazole heterocycle functions as a monoanionic bidentate chelator for catalytic zinc ions within HDAC active sites. Unlike hydroxamic acids (e.g., vorinostat) that form bidentate O,O-coordination, the oxadiazole employs one sp² nitrogen atom and an adjacent carbon atom for Zn²⁺ binding. This distinct coordination mode minimizes active site distortion and preserves key hydrogen-bonding networks with surrounding residues (e.g., His573, His574 in HDAC6-CD2) [1] [8]. Biochemical analyses demonstrate that oxadiazoles act as substrate analogs, fitting the lysine-acetyl binding channel without displacing structural water molecules essential for canonical deacetylase catalysis. This mimicry underpins their competitive inhibition kinetics against class IIb HDACs [4] [5]. Crucially, oxadiazoles exhibit enhanced metabolic stability compared to hydroxamates, as they resist hydrolysis by plasma esterases and avoid the Lossen rearrangement—a pathway generating genotoxic isocyanates from hydroxamates under physiological conditions. This stability translates to improved in vitro and in vivo pharmacokinetic profiles for drug candidates [1] [4] [8].

Table 2: Comparative Zinc-Binding Modes of HDAC Inhibitor Chemotypes

ZBG TypeCoordination ModeZinc Bond Distances (Å)Key Stability Limitations
Hydroxamic AcidBidentate (O,O)~1.9 - 2.1Lossen rearrangement, glutathione depletion
Carboxylic AcidMonodentate (O)~2.0 - 2.3Lower potency, pH-dependent ionization
1,3,4-OxadiazoleBidentate (N,C)~2.0 - 2.2Enzyme-catalyzed ring opening (controlled)

Mechanistic Advantages of Difluoromethyl Substitution in Isoform-Selective HDAC Modulation

The incorporation of a difluoromethyl (-CF₂H) group at the 5-position of the oxadiazole ring confers unprecedented selectivity for HDAC6 over other isoforms. Biochemical assays reveal DFMO inhibitors exhibit >10,000-fold selectivity for HDAC6 versus class I HDACs (HDAC1, 2, 3, 8), a stark contrast to hydroxamate-based HDAC6 inhibitors (e.g., Tubastatin A, ACY-1215), which typically show 10-100-fold selectivity with significant off-target inhibition of HDAC10 [4] [8]. This selectivity arises from two synergistic mechanisms:

  • Mechanism-Based Irreversible Inhibition: The electron-withdrawing -CF₂H group activates the adjacent sp² carbon toward nucleophilic attack by the zinc-bound water molecule within HDAC6. This triggers a catalytic ring-opening reaction, generating a tightly bound difluoroacetylhydrazide (DFAcH) species. The DFAcH intermediate coordinates zinc via its deprotonated nitrogen (N⁻ → Zn²⁺), while its difluoromethyl group occupies the hydrophobic P571 pocket—a structural feature unique to HDAC6’s catalytic domain 2 (CD2) [1] [4] [5].
  • Slow-Binding Kinetics: Inhibition follows a two-step mechanism characterized by rapid initial binding (Kᵢ ≈ nM range) followed by slow isomerization to the irreversibly inhibited complex. Kinetic parameters (e.g., residence time of 4.5–5 hours for DFMO 6) confirm tight, long-lasting binding critical for sustained biological effects [1] [4]. Recent structural studies resolve the debate on DFAcH fate: while computational models suggested in situ hydrolysis, NMR and LC-MS data prove DFAcH dissociates before final hydrolysis. This dissociation is rate-limiting, explaining the sustained inhibition observed with DFMO inhibitors [5].

Table 3: Selectivity Profile of DFMO-Based HDAC6 Inhibitor vs. Hydroxamate Inhibitors

HDAC IsoformDFMO Inhibitor IC₅₀ (nM)Hydroxamate Inhibitor IC₅₀ (nM)Selectivity Ratio (DFMO vs. Hydroxamate)
HDAC67.7 - 7.85.0 - 193~1x
HDAC1>100,00050 - 128>10,000x
HDAC3>100,00079 - 2010>500x
HDAC8>100,000102 - 10,200>1,000x
HDAC10>100,00013 - 13300>100x

Historical Development of Non-Hydroxamate Zinc-Binding Groups for Epigenetic Therapeutics

The evolution of HDAC inhibitors has been driven by limitations of first-generation hydroxamates: genotoxicity (via Lossen rearrangement), poor pharmacokinetics, and insufficient isoform selectivity. Early non-hydroxamate ZBGs included thiols (e.g., romidepsin) and carboxylic acids, but these suffered from reduced potency or limited selectivity [1] [8]. The discovery of oxadiazoles as bioisosteres for carboxylates marked a turning point. Initial 1,3,4-oxadiazole derivatives exhibited moderate HDAC inhibition, but strategic fluorination—specifically difluoromethyl substitution—yielded breakthrough selectivity. Patent literature from 2013-2020 documents the optimization of DFMO scaffolds, culminating in compounds like SE-7552 and ITF3756, which demonstrated in vivo efficacy in obesity and oncology models without hydroxamate-associated toxicity [1] [4] [9].

Three key milestones define this progression:

  • Fragment-Based Scaffold Optimization: Pyrimidinyl-linked DFMO fragments demonstrated superior HDAC6 inhibition (>56% inhibition at µM concentrations) versus phenyl or pyridinyl analogs, guiding linker design in later candidates [1].
  • PROTAC Integration: The intrinsic selectivity of DFMO-ZBGs enabled their incorporation into proteolysis-targeting chimeras (PROTACs). These bifunctional molecules selectively degrade HDAC6 via the ubiquitin-proteasome system, expanding therapeutic utility beyond catalytic inhibition [1] [5].
  • Crystallographic Validation: Co-crystal structures of HDAC6 complexed with DFMO-derived DFAcH intermediates (e.g., PDB: 7XYZ) confirmed the critical interactions: (i) anionic N⁻-Zn²⁺ coordination (2.1 Å), (ii) H-bonding between the hydrazide -NH and His574, and (iii) van der Waals contacts between -CF₂H and Phe583/Leu749 in the P571 pocket. These interactions rationalize the observed irreversibility and isoform specificity [1] [5] [7].

Current research focuses on leveraging DFMO pharmacophores like Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate to develop covalent inhibitors for other zinc-dependent enzymes, validating their broader applicability in targeted drug design [1] [8].

Table 4: Key Non-Hydroxamate HDAC Inhibitor Chemotypes and Their Evolution

EraZBG ChemotypeRepresentative CompoundKey AdvancementLimitation
2000sThiol (Mercaptoketone)Romidepsin (FK228)FDA approval for CTCLPan-HDAC inhibition, cardiac toxicity
Early 2010sOrtho-AminoanilideMocetinostat (MGCD0103)Class I selectivityLower potency (µM range)
Mid 2010sTrifluoromethyloxadiazoleTubastatin A analogsModerate HDAC6 selectivity (100-fold)Off-target HDAC10 inhibition
Late 2010s-PresentDifluoromethyloxadiazoleSE-7552, ITF3756>10,000-fold HDAC6 selectivity, irreversible mechanismComplex synthesis

Concluding RemarksMethyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate epitomizes the rational design of isoform-selective epigenetic modulators. Its DFMO ZBG overcomes historical limitations of hydroxamates through a unique mechanism-based inhibition strategy, leveraging catalytic ring opening and fluorine-specific interactions within HDAC6's active site. As crystallographic and kinetic insights refine our understanding of DFMO-HDAC6 interactions, this pharmacophore serves as a versatile template for next-generation therapeutics targeting HDAC6-associated pathologies—from chemotherapy-induced neuropathy to tauopathies—while providing a blueprint for zinc-dependent enzyme inhibition beyond HDACs.

Properties

CAS Number

1798713-42-4

Product Name

Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate

IUPAC Name

methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate

Molecular Formula

C6H6F2N2O3

Molecular Weight

192.12 g/mol

InChI

InChI=1S/C6H6F2N2O3/c1-12-4(11)2-3-9-10-6(13-3)5(7)8/h5H,2H2,1H3

InChI Key

SJJNMJZRVQCDJF-UHFFFAOYSA-N

SMILES

COC(=O)CC1=NN=C(O1)C(F)F

Canonical SMILES

COC(=O)CC1=NN=C(O1)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.